Home > Products > Screening Compounds P22589 > 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone - 1105249-44-2

2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Catalog Number: EVT-2934892
CAS Number: 1105249-44-2
Molecular Formula: C21H19ClN6O3
Molecular Weight: 438.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone. Both compounds feature a piperazine ring linked to the triazolopyridazine core, highlighting their structural similarity and potential for similar biological activities. []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates promising activity against wild-type MET kinase and clinically relevant mutants. [] SAR125844 exhibits sustained target engagement at tolerated doses in human xenograft tumor models. []
  • Relevance: Both SAR125844 and 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone share the [, , ]triazolo[4,3-b]pyridazine scaffold as a central structural motif. This suggests a potential commonality in their mechanism of action, despite targeting different biological targets. []

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor that entered clinical development for solid tumor treatment but exhibited species-dependent toxicity, causing renal complications in patients. [] SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO), primarily in monkeys and humans. [] This metabolism results in the formation of a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), potentially contributing to the observed nephrotoxicity. []
  • Relevance: Although SGX523 differs in its specific substituents compared to 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone, both compounds share the [, , ]triazolo[4,3-b]pyridazine core. Understanding the metabolic liabilities of SGX523, particularly its AO-mediated metabolism, could provide insights into potential metabolic pathways and toxicity concerns for the related compound . []
  • Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors. [] Unlike benzodiazepines, L-838,417 demonstrates a reduced propensity to induce physical dependence in mice. [] This suggests its potential as a safer alternative for treating anxiety and sleep disorders.
  • Relevance: Both L-838,417 and 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone belong to the 1,2,4-triazolo[4,3-b]pyridazine class of compounds. While they possess different substituents and target distinct biological pathways, exploring the structure-activity relationships within this chemical class can offer valuable insights into optimizing pharmacological properties and minimizing potential side effects. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Despite the structural differences, the presence of the [, , ]triazolo[4,3-b]pyridazine core in both Compound 1 and 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone highlights the importance of carefully evaluating the potential for bioactivation in this chemical class. This is crucial for mitigating potential toxicity risks during drug development. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Compound 2 represents a structural modification of Compound 1 aimed at reducing bioactivation while retaining its desirable pharmacological properties. [] While the major metabolic pathway shifted towards the naphthyridine ring alkoxy substituent, Compound 2 still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent compared to Compound 1. [] This suggests that modifications to the isothiazole ring might be necessary to effectively mitigate bioactivation risks. []
  • Relevance: The comparison between Compound 1, Compound 2, and 2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone underscores the importance of understanding structure-metabolism relationships within the [, , ]triazolo[4,3-b]pyridazine chemical class. It emphasizes the need to carefully evaluate potential metabolic liabilities and explore structural modifications to minimize the risk of bioactivation and associated toxicity. []

Properties

CAS Number

1105249-44-2

Product Name

2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone

Molecular Formula

C21H19ClN6O3

Molecular Weight

438.87

InChI

InChI=1S/C21H19ClN6O3/c22-15-3-5-16(6-4-15)31-14-20(29)27-11-9-26(10-12-27)19-8-7-18-23-24-21(28(18)25-19)17-2-1-13-30-17/h1-8,13H,9-12,14H2

InChI Key

CYVVAGVMUDVVMJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)COC5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.